2-{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine
Overview
Description
The compound “2-{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine” is an organic compound containing a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a benzyloxy group, which is a benzene ring attached to an oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would likely show the presence of a pyrazole ring, an ethylamine group, and a benzyloxy group . The exact structure would depend on the specific locations of these groups within the molecule.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The benzyloxy group could potentially undergo reactions typical of ethers and aromatic compounds. The pyrazole ring might be able to participate in reactions typical of aromatic heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its polarity, its ability to form hydrogen bonds, and the presence of the aromatic ring .Scientific Research Applications
Synthesis of Benzyl Ethers and Esters
This compound can be utilized in the synthesis of benzyl ethers and esters, which are crucial in the protection of complex alcohol substrates during chemical synthesis. The benzyloxy group in the compound acts as a protecting group that can be installed under neutral conditions, avoiding the need for basic or acidic conditions that may not be compatible with intricate systems .
Medicinal Chemistry
In medicinal chemistry, the compound’s structure could be modified to create analogs of potent and selective inhibitors for enzymes like dipeptidyl peptidase IV and carbonic anhydrase. These enzymes are targets for the treatment of conditions such as diabetes and glaucoma, respectively .
Advanced Research Applications
Lastly, the high purity and specific molecular weight of this compound suggest its use in advanced research applications where precise measurements and reactions are required. It could be involved in the development of novel research techniques or in the study of reaction kinetics .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[1-(2-phenylmethoxyethyl)pyrazol-4-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c15-7-6-14-10-16-17(11-14)8-9-18-12-13-4-2-1-3-5-13/h1-5,10-11H,6-9,12,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQUDMGNBXKKAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCN2C=C(C=N2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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